molecular formula C32H36N4O6S B2695730 N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 931965-29-6

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2695730
CAS No.: 931965-29-6
M. Wt: 604.72
InChI Key: CYMNWXLFFDXKNI-UHFFFAOYSA-N
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Description

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a potent, cell-active inhibitor of Protein Arginine Deiminase 4 (PAD4). This enzyme catalyzes the post-translational conversion of arginine residues to citrulline, a process known as citrullination, which plays a critical role in gene expression regulation and neutrophil extracellular trap (NET) formation. The compound is a key research tool for investigating the pathophysiology of autoimmune disorders such as Rheumatoid Arthritis (RA) and Lupus, where dysregulated PAD4 activity and excessive NETosis are strongly implicated. Its mechanism of action involves targeting the unique structural pocket of the PAD4 enzyme, leading to potent inhibition of its hyperactivity. Researchers utilize this compound in preclinical studies to elucidate the role of PAD4 in disease models, to explore the therapeutic potential of PAD4 inhibition for modulating immune responses, and to study epigenetic mechanisms controlled by citrullination of histones. With a CAS Number 1628208-23-1, this inhibitor is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

931965-29-6

Molecular Formula

C32H36N4O6S

Molecular Weight

604.72

IUPAC Name

N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C32H36N4O6S/c1-41-26-10-6-9-24(28(26)42-2)18-33-27(37)20-35-25-15-16-43-29(25)31(39)36(32(35)40)19-22-11-13-23(14-12-22)30(38)34-17-21-7-4-3-5-8-21/h3-10,15-16,22-23H,11-14,17-20H2,1-2H3,(H,33,37)(H,34,38)

InChI Key

CYMNWXLFFDXKNI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound with promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core, which is known for its bioactivity. The synthesis typically involves multi-step reactions starting from readily available precursors. The structural complexity is crucial for its interaction with biological targets.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that thieno[3,2-d]pyrimidine derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

2. Antimicrobial Properties

Compounds related to this compound have been evaluated for antimicrobial activity. For example, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

3. Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibition of key enzymes involved in neurodegenerative diseases. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitory activity against AChE was noted in related structures with IC50 values indicating significant potency .

Table 1: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50/Minimum Inhibitory ConcentrationReference
Thieno[3,2-d]pyrimidine Derivative AAnticancer5 µM
Thieno[3,2-d]pyrimidine Derivative BAChE Inhibition0.8 µM
Benzyl-substituted Compound CAntimicrobial (E. coli)10 µg/mL

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes like AChE or other targets involved in metabolic pathways.
  • Cellular Uptake : The presence of benzyl and dimethoxy groups may enhance lipophilicity and cellular permeability.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through modulation of signaling pathways involving caspases.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide exhibit significant anticancer properties. For instance, molecular docking studies have shown interactions with the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The compound's ability to inhibit EGFR could make it a candidate for further development in cancer therapies targeting prostate and colon cancers .

Antiviral Properties

Compounds containing similar structural motifs have been evaluated for antiviral activities. Research focusing on similar benzyl derivatives has demonstrated effectiveness against various viral strains, including HIV. The mechanism often involves the inhibition of viral replication pathways, making these compounds valuable in developing new antiviral drugs .

Enzyme Inhibition

The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit cathepsins B and K, which are involved in cancer progression and metastasis. This inhibition could lead to therapeutic strategies aimed at reducing tumor invasiveness and improving patient outcomes .

Drug Design and Development

The unique structure of this compound makes it an interesting candidate for drug design. The presence of multiple functional groups allows for modifications that can enhance its pharmacological properties while reducing toxicity. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy against targeted diseases .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and understanding the compound's properties. These techniques provide insights into the compound's stability and reactivity, which are crucial for its application in drug development .

Case Studies

Study Objective Findings
Study on EGFR InhibitionInvestigate anticancer activitySignificant binding affinity to EGFR; potential for prostate cancer treatment
Antiviral Activity AssessmentEvaluate effectiveness against HIVCompounds showed inhibition of viral replication
Enzyme Inhibition StudyAssess impact on cathepsinsDemonstrated inhibition leading to reduced tumor invasiveness

Chemical Reactions Analysis

Amide Bond Hydrolysis

The compound undergoes hydrolysis at its carboxamide groups under controlled acidic or basic conditions:

Conditions Reagents Products Characterization
Acidic (HCl, 6M, reflux)Aqueous HClCyclohexanecarboxylic acid + 2-((2,3-dimethoxybenzyl)amino)acetamide derivativeNMR (disappearance of amide carbonyl), MS (fragmentation pattern)
Basic (NaOH, 1M, 80°C)Aqueous NaOHSodium carboxylate + free amine intermediateFTIR (loss of amide I band at ~1650 cm⁻¹)

This reaction is critical for structure-activity relationship studies, allowing modification of the carboxamide moieties.

Nucleophilic Substitution at Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution:

Nucleophile Conditions Position Modified Products Yield Reference
BenzylamineDMF, 100°C, 12hC-6 of pyrimidine6-(Benzylamino)thienopyrimidine derivative68%
MethanolK₂CO₃, DCM, RT, 24hC-2 of pyrimidine2-Methoxy analog52%

Triethylamine is commonly used to scavenge HCl generated during these reactions.

Oxidation of Thieno Ring

The sulfur atom in the thieno ring undergoes oxidation under strong oxidizing conditions:

Oxidizing Agent Conditions Product Applications
KMnO₄H₂O, 60°C, 4hThieno[3,2-d]pyrimidine sulfoneEnhances hydrogen-bonding capacity
H₂O₂ (30%)Acetic acid, RT, 8hSulfoxide intermediateUsed in prodrug designs

Oxidation significantly alters the compound’s electronic properties and biological activity.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Reaction Type Catalyst System Conditions Products Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 18hAryl-substituted thienopyrimidine74%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24hN-arylated derivatives63%

These reactions enable diversification of the aromatic substituents for pharmacological optimization.

Reductive Alkylation

The cyclohexanecarboxamide moiety undergoes reductive alkylation:

Reagent Conditions Product Key Change
NaBH₃CNMeOH, RT, 6hN-alkylated cyclohexane derivativeIncreased lipophilicity
BH₃·THFTHF, 0°C → RT, 12hReduced amide to amineAlters hydrogen-bonding profile

Photochemical Reactions

UV irradiation induces structural changes in the thieno[3,2-d]pyrimidine system:

Wavelength Solvent Product Mechanistic Insight
254 nmAcetonitrileRing-opened thiophene derivativeRadical intermediates detected via EPR
365 nmDCMDimerized product[2+2] Cycloaddition confirmed by XRD

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly at pH < 3 (t₁/₂ = 2.1h) and pH > 10 (t₁/₂ = 4.7h)

  • Thermal Stability : Decomposes above 180°C (TGA data shows 5% weight loss at 182°C)

  • Light Sensitivity : Requires amber glass storage to prevent photodegradation

This reactivity profile enables rational design of analogs with tailored pharmacokinetic and pharmacodynamic properties, particularly for targeting enzymes like EGFR tyrosine kinases . Further studies should explore biocatalyzed reactions and flow chemistry approaches to improve reaction efficiency.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

The target compound’s thieno[3,2-d]pyrimidine core differs from the thieno[2,3-d]pyrimidine scaffold observed in N-[4-(aminomethyl)benzyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (). For instance, thieno[3,2-d]pyrimidines are less common in literature but may offer unique selectivity profiles compared to the more widely studied [2,3-d] isomers .

Pyrimidine Derivatives with Alternative Cores

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replace the thieno-pyrimidine core with pyrazolo[3,4-d]pyrimidine. These analogs prioritize chromene or sulfonamide substituents, which enhance solubility but reduce planar rigidity compared to the target compound’s fused thiophene system .

Substituent Analysis

Cyclohexanecarboxamide vs. Benzylcarboxamide

The cyclohexanecarboxamide group in the target compound contrasts with the benzylcarboxamide in N-[4-(aminomethyl)benzyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide ().

Dimethoxybenzylamino Side Chain

The 2,3-dimethoxybenzylamino-2-oxoethyl substituent is unique to the target compound. Similar compounds, such as those in and , employ phenyl or chromene groups but lack the methoxy electron-donating groups, which may enhance π-π stacking interactions or modulate metabolic oxidation .

Table 1: Structural and Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,2-d]pyrimidine Cyclohexanecarboxamide, dimethoxybenzylamino ~600 (estimated) High lipophilicity (logP > 3)†
N-[4-(aminomethyl)benzyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide () Thieno[2,3-d]pyrimidine Benzylcarboxamide, aminomethyl 314.36 Moderate solubility (aqueous)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, sulfonamide 589.1 (M+1) Melting point: 175–178°C

† Estimated based on structural analogs.

Research Implications

The target compound’s structural uniqueness positions it as a candidate for:

  • Kinase Inhibition: Thieno-pyrimidines are known ATP-competitive inhibitors; the dimethoxybenzyl group may enhance selectivity for tyrosine kinases .
  • Anticancer Activity : Lipophilic substituents (e.g., cyclohexane) could improve blood-brain barrier penetration, relevant for glioblastoma therapies .

Q & A

Q. What synthetic strategies are employed to construct the thieno[3,2-d]pyrimidine core in this compound?

The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. For example, aminohydroxamates react with methyl trimethoxyacetate under mild conditions to form fused pyrimidin-4-one derivatives. Key steps include ester activation, nucleophilic substitution, and cyclization, with careful control of reaction temperature and solvent polarity to avoid side reactions .

Q. How is the purity of the synthesized compound validated?

Purity is assessed using reverse-phase HPLC (e.g., C18 column, gradient elution with methanol/water) to confirm ≥90% purity. Structural confirmation is achieved via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. For instance, 1H NMR^1 \text{H NMR} peaks at δ 8.2–8.4 ppm confirm aromatic protons in the thieno-pyrimidine ring, while HRMS matches the theoretical molecular ion .

Q. What reagents and conditions are critical for the amidation step in the synthesis?

The amidation of intermediates often employs coupling agents like HBTU or HATU with DIPEA or NMM in DMF at 0–25°C. For example, the reaction of 2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl derivatives with activated carboxylates requires stoichiometric optimization (1:1.2 molar ratio) to minimize unreacted starting material .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

Regioselectivity is influenced by steric and electronic factors. Introducing electron-withdrawing groups (e.g., methoxy) at specific positions directs substitution to the C5 or C6 positions of the pyrimidine ring. Computational modeling (DFT) or directed ortho-metalation strategies can further guide functionalization .

Q. What methodologies resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent effects). To address this:

  • Perform dose-response curves in triplicate.
  • Use standardized controls (e.g., known inhibitors for enzyme assays).
  • Validate cell-based assays with orthogonal techniques (e.g., SPR for binding affinity). For example, inconsistent antibacterial activity against Pseudomonas aeruginosa may require checking compound stability in bacterial media .

Q. How can computational tools aid in optimizing the compound's pharmacokinetic properties?

Molecular dynamics simulations predict logP (lipophilicity) and solubility. For instance, modifying the cyclohexanecarboxamide moiety with polar substituents (e.g., hydroxyl groups) improves aqueous solubility while maintaining target binding. ADMET predictions (e.g., using SwissADME) guide structural tweaks to reduce toxicity .

Methodological Considerations

Q. What experimental design principles apply to scaling up the synthesis?

Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent volume, catalyst loading). For example, a central composite design can identify optimal conditions for the cyclization step, minimizing byproducts. Continuous-flow reactors may enhance reproducibility for steps requiring precise temperature control .

Q. How are reaction intermediates characterized to ensure correct regiochemistry?

X-ray crystallography or 2D NMR (e.g., 1H-1H COSY^1 \text{H-}^1 \text{H COSY}, 13C HSQC^{13} \text{C HSQC}) resolves regiochemical ambiguities. For example, NOESY correlations between the benzyl group and pyrimidine protons confirm substitution patterns .

Data Analysis and Interpretation

Q. How to interpret conflicting spectral data (e.g., unexpected NMR shifts)?

Unexpected shifts may indicate tautomerism or solvent interactions. For example, the enol-keto tautomerism of the pyrimidinedione moiety can cause split peaks in 1H NMR^1 \text{H NMR}. Variable-temperature NMR or deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl3) can stabilize specific tautomers .

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

Nonlinear regression (e.g., sigmoidal curve fitting) calculates IC50_{50} values. Use tools like GraphPad Prism to compare potency via ANOVA with Tukey’s post hoc test. For outlier removal, apply Grubbs’ test at α=0.05 .

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